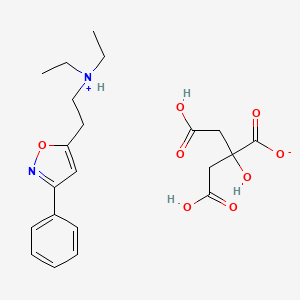
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is a chemical compound with the molecular formula C14H18N2O9 and a molecular weight of 358.305 g/mol . This compound is characterized by the presence of multiple acetoxy groups and a diazo functional group, making it a versatile reagent in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of efficient mixing and temperature control systems ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into amine or other functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetates .
Aplicaciones Científicas De Investigación
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate involves its interaction with molecular targets through its functional groups. The diazo group can participate in cycloaddition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2,3,4-Triacetyloxy-6-oxohexyl) acetate: Similar structure but lacks the diazo group.
6-Diazo-5-oxo-L-norleucine (DON): Contains a diazo group and is used in similar biochemical applications
Uniqueness
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is unique due to the presence of both acetoxy and diazo functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a wide range of chemical transformations and biological interactions .
Propiedades
Número CAS |
6632-53-7 |
|---|---|
Fórmula molecular |
C14H18N2O9 |
Peso molecular |
358.30 g/mol |
Nombre IUPAC |
(2,3,4-triacetyloxy-6-diazo-5-oxohexyl) acetate |
InChI |
InChI=1S/C14H18N2O9/c1-7(17)22-6-12(23-8(2)18)14(25-10(4)20)13(24-9(3)19)11(21)5-16-15/h5,12-14H,6H2,1-4H3 |
Clave InChI |
LZAWKFVQTWMVOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(C(=O)C=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)









